molecular formula C14H24O B11722421 Retro-methyl-alpha-ionol

Retro-methyl-alpha-ionol

Cat. No.: B11722421
M. Wt: 208.34 g/mol
InChI Key: UJJLMWKISWEECA-UKTHLTGXSA-N
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Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of retro-methyl-alpha-ionol involves the oxidative cleavage of carotenoids, which are natural compounds found in plants . The chemical synthesis of this compound typically involves the use of specific reagents and catalysts to achieve the desired product. One common method involves the use of enzymatic biocatalysis and metabolically engineered microorganisms . This method is considered more sustainable and environmentally friendly compared to traditional chemical synthesis.

Industrial Production Methods: In industrial settings, the production of this compound often involves large-scale chemical synthesis processes. These processes are designed to maximize yield and efficiency while minimizing waste and environmental impact. The use of biotechnological methods, such as enzymatic biocatalysis, is becoming increasingly popular in the industry due to its sustainability and cost-effectiveness .

Chemical Reactions Analysis

Types of Reactions: Retro-methyl-alpha-ionol undergoes various chemical reactions, including oxidation, reduction, and substitution reactions . One notable reaction is the retro-Diels-Alder reaction, which is the reverse of the Diels-Alder reaction and involves the cleavage of a six-membered ring to form a diene and a dienophile .

Common Reagents and Conditions: Common reagents used in the reactions involving this compound include oxidizing agents, reducing agents, and catalysts. For example, the retro-Diels-Alder reaction often requires high temperatures to proceed . Other reactions may involve the use of specific solvents and reaction conditions to achieve the desired products.

Major Products Formed: The major products formed from the reactions of this compound depend on the specific reaction conditions and reagents used. For example, the retro-Diels-Alder reaction can produce a variety of products, including dienes and dienophiles . Other reactions may yield different products based on the specific chemical transformations involved.

Properties

Molecular Formula

C14H24O

Molecular Weight

208.34 g/mol

IUPAC Name

(6Z)-6-(3-methoxybutylidene)-1,5,5-trimethylcyclohexene

InChI

InChI=1S/C14H24O/c1-11-7-6-10-14(3,4)13(11)9-8-12(2)15-5/h7,9,12H,6,8,10H2,1-5H3/b13-9+

InChI Key

UJJLMWKISWEECA-UKTHLTGXSA-N

Isomeric SMILES

CC\1=CCCC(/C1=C/CC(C)OC)(C)C

Canonical SMILES

CC1=CCCC(C1=CCC(C)OC)(C)C

Origin of Product

United States

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